3,4-Bis(bromomethyl)furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(bromomethyl)furan is an organic compound characterized by a furan ring substituted with two bromomethyl groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Bis(bromomethyl)furan can be synthesized through the bromination of 3,4-dimethylfuran. The reaction typically involves the use of bromine in the presence of a solvent such as carbon tetrachloride (CCl4) under reflux conditions. The bromination process introduces bromine atoms into the methyl groups, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(bromomethyl)furan undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be replaced by various nucleophiles, leading to the formation of different substituted furan derivatives.
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of furan-based aldehydes or carboxylic acids.
Reduction: Reduction of the bromomethyl groups can yield the corresponding methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone, which facilitates the substitution of bromine atoms with iodine.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing bromomethyl groups.
Major Products
Nucleophilic Substitution: Substituted furans with various functional groups.
Oxidation: Furan-based aldehydes or carboxylic acids.
Reduction: 3,4-Dimethylfuran.
Scientific Research Applications
3,4-Bis(bromomethyl)furan has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various furan derivatives, which are valuable in pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: Derivatives of this compound are explored for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3,4-Bis(bromomethyl)furan primarily involves its reactivity towards nucleophiles. The bromomethyl groups are highly reactive, making the compound a useful intermediate in various chemical reactions. The molecular targets and pathways depend on the specific derivatives and their applications. For instance, in medicinal chemistry, the derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Bis(chloromethyl)furan: Similar in structure but with chlorine atoms instead of bromine.
3,4-Bis(iodomethyl)furan: Contains iodine atoms, making it more reactive but less stable than the bromine derivative.
3,4-Dimethylfuran: The parent compound without halogen substitution.
Uniqueness
3,4-Bis(bromomethyl)furan is unique due to its balance of reactivity and stability. It is more reactive than its chlorinated counterpart but more stable than the iodinated version, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
146604-80-0 |
---|---|
Molecular Formula |
C6H6Br2O |
Molecular Weight |
253.92 g/mol |
IUPAC Name |
3,4-bis(bromomethyl)furan |
InChI |
InChI=1S/C6H6Br2O/c7-1-5-3-9-4-6(5)2-8/h3-4H,1-2H2 |
InChI Key |
AKUXEIBSBIENPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CO1)CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.